molecular formula C21H19BrN2O4S B3453187 2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-bromophenyl)acetamide

2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-bromophenyl)acetamide

Cat. No.: B3453187
M. Wt: 475.4 g/mol
InChI Key: SWIUTQGZQBAVED-UHFFFAOYSA-N
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Description

2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-bromophenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a benzenesulfonyl group, a methoxyanilino moiety, and a bromophenylacetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-bromophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, such as 2-bromophenylacetamide and benzenesulfonyl chloride. These intermediates are then subjected to nucleophilic substitution reactions under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs automated systems to ensure precise control over reaction parameters, such as temperature, pressure, and reaction time, to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-bromophenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, acetonitrile

    Catalysts: Triethylamine, pyridine

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-bromophenyl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: It is employed in biochemical studies to investigate enzyme interactions and protein-ligand binding.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-bromophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-chlorophenyl)acetamide
  • 2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-fluorophenyl)acetamide
  • 2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-iodophenyl)acetamide

Uniqueness

2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-bromophenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the bromophenyl group, in particular, enhances its reactivity in substitution reactions and its potential as a versatile intermediate in organic synthesis.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O4S/c1-28-17-9-7-8-16(14-17)24(29(26,27)18-10-3-2-4-11-18)15-21(25)23-20-13-6-5-12-19(20)22/h2-14H,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWIUTQGZQBAVED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N(CC(=O)NC2=CC=CC=C2Br)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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